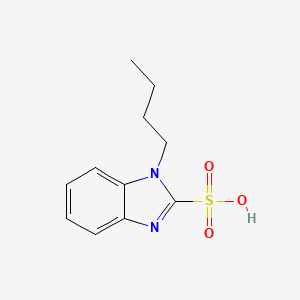

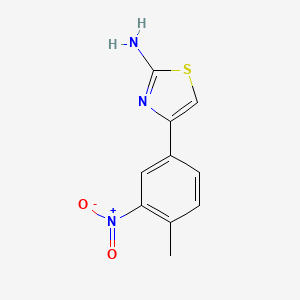

1-butyl-1H-benzimidazole-2-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-1H-benzimidazole-2-sulfonic acid is a compound that is structurally related to a class of molecules known as benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Although the provided abstracts do not directly discuss 1-butyl-1H-benzimidazole-2-sulfonic acid, they do provide insights into the chemistry of related benzimidazole compounds and their sulfonic acid derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been reported using silica-bonded propyl-S-sulfonic acid as a recyclable solid acid catalyst, which suggests that sulfonic acid derivatives can be used as catalysts in the synthesis of benzimidazole compounds . Additionally, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, has been synthesized and used as a catalyst for the synthesis of tetrahydropyridine, indicating that sulfonic acid functional groups can be incorporated into benzimidazole structures .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often characterized by extensive hydrogen-bonding and π-π interactions. For example, supramolecular assemblies of 2,2′-biimidazole with sulfonic acids have been studied, revealing three-dimensional network structures with significant interlayer interactions . These findings suggest that 1-butyl-1H-benzimidazole-2-sulfonic acid may also form similar supramolecular structures due to the presence of sulfonic acid groups capable of hydrogen bonding.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and functional groups. The presence of sulfonic acid groups, for example, can enhance the solubility of these compounds in water and may also impart acidic properties . The ability of benzimidazole derivatives to form stable ionic liquids suggests that they may have unique thermal and solvent properties, which could be relevant for 1-butyl-1H-benzimidazole-2-sulfonic acid as well .

科学的研究の応用

Catalyst in Friedel-Crafts Sulfonylation

1-butyl-1H-benzimidazole-2-sulfonic acid has been utilized in the Friedel-Crafts sulfonylation reaction. This process involves the sulfonylation of benzene and substituted benzenes, demonstrating the compound's role as an effective Lewis acid catalyst in unconventional reaction media. The use of ionic liquids in this context enhances reactivity, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Tetrasubstituted Imidazoles

The compound aids in the green, efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process involves using benzil, an aromatic aldehyde, and a primary amine under solvent-free conditions, highlighting its role in promoting environmentally friendly chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Fabrication of Thiazolo Benzimidazole Derivatives

This compound has been used in synthesizing 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives. The process, catalyzed by magnetite-linked sulfonic acid, is notable for its high yield, adaptability, and environmental friendliness (Wu & Wang, 2014).

Selective Detection of Organic Sulfonic Acids and Metal Ions

1-butyl-1H-benzimidazole-2-sulfonic acid has been incorporated into compounds for the selective detection of organic sulfonic acids and metal ions. This application is significant in distinguishing these substances from carboxylic acids and has utility in various analytical chemistry contexts (Ghosh, Sen, & Patra, 2010).

Development of Proton Exchange Membranes

In the field of material science, this compound is key in creating novel proton exchange membranes. These membranes have applications in fuel cells, showcasing a balance of conductivity, permeability, and stability, crucial for energy conversion technologies (Lin et al., 2009).

Desulfurization of Diesel Fuel

The compound has been employed in the desulfurization of diesel fuel, highlighting its potential in environmental and chemical engineering applications. This process involves using it as a catalyst and extractant, demonstrating its effectiveness in removing sulfur compounds from diesel (Gao et al., 2010).

特性

IUPAC Name |

1-butylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAKIQVCJSSRCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378265 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzimidazole-2-sulfonic acid | |

CAS RN |

300707-13-5 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)